Thioformamide

Catalog No.
S612733
CAS No.
115-08-2
M.F
CH3NS
M. Wt
61.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioformamide

CAS Number

115-08-2

Product Name

Thioformamide

IUPAC Name

methanimidothioic acid

Molecular Formula

CH3NS

Molecular Weight

61.11 g/mol

InChI

InChI=1S/CH3NS/c2-1-3/h1H,(H2,2,3)

InChI Key

CYEBJEDOHLIWNP-UHFFFAOYSA-N

SMILES

C(=S)N

Synonyms

thioformamide

Canonical SMILES

C(=S)N

Isomeric SMILES

C(=N)S

The exact mass of the compound Thioformamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Formamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thioformamide is the simplest primary thioamide, featuring a highly reactive carbon-sulfur double bond and an unhindered C1 backbone[1]. In chemical procurement and process development, it is primarily sourced as a specialized thionating agent and an essential precursor for the synthesis of 2-unsubstituted thiazoles via Hantzsch cyclocondensation [2]. Unlike its oxygen analog formamide, thioformamide exhibits pronounced sulfur nucleophilicity and a highly polarizable C=S bond, making it a critical reagent for constructing sulfur-containing heterocycles, conformationally rigid peptide isosteres, and complex active pharmaceutical ingredients (APIs) where precise control over the C2 substituent is required[1].

Substituting thioformamide with more common, shelf-stable analogs like thioacetamide or thiourea fundamentally alters the reaction outcome in thiazole synthesis [1]. Using thioacetamide inherently installs an unwanted methyl group at the C2 position of the resulting heterocycle, while thiourea yields a 2-aminothiazole [1]. Both substitutions necessitate complex, low-yield downstream deprotection or deamination steps (such as hazardous diazotization) to achieve the naked C2 position. Furthermore, substituting with formamide fails entirely in sulfur-dependent cyclizations due to the significantly higher bond dissociation energy of the C=O bond compared to the C=S bond, preventing the required nucleophilic attack by sulfur [2].

Direct Synthesis of 2-Unsubstituted Thiazoles

In the Hantzsch thiazole synthesis, the choice of thioamide dictates the C2 substituent of the final ring. Thioformamide provides direct access to 2-unsubstituted thiazoles, whereas the use of thioacetamide results in 2-methylthiazoles, and thiourea yields 2-aminothiazoles [1].

Evidence DimensionC2 substituent of resulting thiazole
Target Compound DataThioformamide yields 2-H (unsubstituted) thiazoles
Comparator Or BaselineThioacetamide yields 2-CH3; Thiourea yields 2-NH2
Quantified Difference100% elimination of downstream dealkylation or deamination steps
ConditionsHantzsch cyclocondensation with alpha-haloketones

Procuring thioformamide is mandatory when the target API requires an unsubstituted C2 thiazole position, avoiding hazardous and yield-destroying downstream modifications.

Thermodynamic Reactivity and Bond Cleavage

The reactivity of thioformamide is driven by its weaker carbon-heteroatom double bond compared to its oxygen analog. The C=S bond in thioformamide has an energy of approximately 130 kcal/mol, whereas the C=O bond in formamide is significantly stronger at 170 kcal/mol [1]. This 40 kcal/mol difference dramatically enhances the nucleophilicity of the sulfur atom, facilitating rapid attack on electrophiles such as alpha-haloaldehydes under mild conditions.

Evidence DimensionCarbon-heteroatom double bond energy
Target Compound Data~130 kcal/mol (C=S)
Comparator Or BaselineFormamide: ~170 kcal/mol (C=O)
Quantified Difference40 kcal/mol reduction in bond energy
ConditionsStandard thermodynamic bond dissociation evaluation

The lower bond energy allows thioformamide to engage in cyclization reactions under milder conditions than formamide, preventing the degradation of sensitive substrates.

Conformational Rigidity for Peptidomimetics

When used as a building block for peptide isosteres, thioformamide provides greater conformational rigidity than standard amides. The rotational barrier around the C-N bond in thioformamide is approximately 18.8 kcal/mol, which is notably higher than the corresponding barrier in formamide [1]. This increased barrier is due to the predominant bipolar resonance form enabled by the polarizable sulfur atom, locking the molecule into a more rigid planar structure.

Evidence DimensionC-N bond rotational barrier
Target Compound Data18.8 kcal/mol
Comparator Or BaselineFormamide: ~15-16 kcal/mol
Quantified Difference~3 kcal/mol higher rotational barrier
ConditionsComputational and experimental conformational analysis (MP2/6-31+G*)

For drug discovery applications, procuring thioformamide-derived motifs ensures tighter conformational control in peptidomimetics, potentially enhancing target binding affinity.

Precursor for 2-Unsubstituted Thiazole APIs

Thioformamide is the reagent of choice for synthesizing pharmaceutical intermediates that require a naked C2 position on a thiazole core. Its use directly yields the desired 2-unsubstituted heterocycle via condensation with alpha-haloketones, bypassing the need for the hazardous diazotization and reduction steps required if thiourea were used as a substitute [1].

Synthesis of Conformationally Locked Peptide Isosteres

Due to its high C-N rotational barrier (18.8 kcal/mol), thioformamide is utilized to introduce rigid thioamide bonds into synthetic peptides. This application is critical in medicinal chemistry for creating photo-switchable proteins or degradation-resistant peptidomimetics where structural pre-organization is required for biological activity[2].

Mild Thionating Agent in Complex Organic Synthesis

Leveraging its relatively weak C=S bond (130 kcal/mol), thioformamide acts as a highly reactive, unhindered C1 sulfur source. It is procured for specialized thionation reactions where bulkier reagents like Lawesson's reagent or harsher conditions might degrade sensitive functional groups on the target molecule [3].

XLogP3

-0.2

Melting Point

26.5 °C

UNII

G525TLN0E7

Other CAS

115-08-2

Wikipedia

Thioformamide

Dates

Last modified: 08-15-2023

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